2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.233. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Aminopyrroles
The compound 2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine serves as a foundational element in the synthesis of trifluoromethyl-substituted aminopyrroles. Utilizing a trifluoromethyl-containing building block, the synthesis approach leverages the 2H-azirine ring expansion strategy. This process yields 3-aryl-2-(methoxycarbonyl)-4-(pyridin-1-ium-1-yl)-5-(trifluoromethyl)pyrrol-1-ides, which can be further processed to create alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. These compounds are then transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis, demonstrating the compound's utility in developing novel aminopyrrole derivatives (Khlebnikov et al., 2018).
Formation of Pyrrolin-2-ones
The synthesis of 5-methoxylated 3-pyrrolin-2-ones, via the rearrangement of chlorinated pyrrolidin-2-ones, represents another application. This reaction process, involving N-substituted 4-methyl-2-pyrrolidinones or their analogues with alkaline methoxide in methanol, yields compounds useful in the preparation of agrochemicals or medicinal compounds, showcasing the versatility of the compound in contributing to diverse scientific research areas (Ghelfi et al., 2003).
Pyrrolylpyridines Synthesis
The compound also plays a role in the first synthesis of pyrrolylpyridines from alkynes and isothiocyanates. This synthesis approach leads to the creation of compounds combining pyrrole and pyridine rings in a single molecule, enhancing their intrinsic properties and introducing new ones. The methodology involves thermally induced 6π-electrocyclization of conjugated azatriene systems, highlighting the compound's significance in advancing the chemistry of pyrrole and pyridine derivatives (Nedolya et al., 2015).
Mechanism of Action
Target of Action
The pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been associated with bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(16-6-8)17-7-9-2-1-5-15-9/h3-4,6,9,15H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVDDSKWQIVXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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